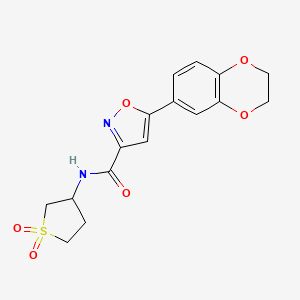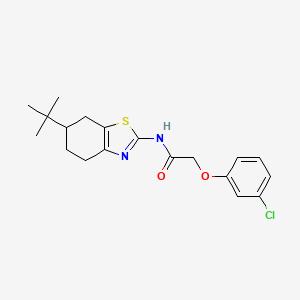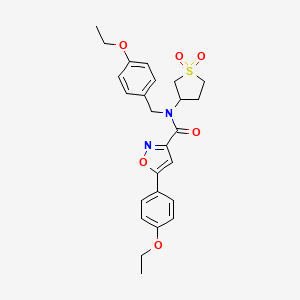
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a thiophene ring with a sulfone group, and an isoxazolecarboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE can be achieved through a multi-step process:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the cyclization of catechol with ethylene glycol under acidic conditions.
Synthesis of the Isoxazole Ring: The isoxazole ring can be formed by the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound.
Formation of the Thiophene Ring with Sulfone Group: The thiophene ring can be synthesized by the reaction of butane-2,3-dione with sulfur, followed by oxidation to introduce the sulfone group.
Coupling Reactions: The final compound can be obtained by coupling the benzodioxin, isoxazole, and thiophene intermediates through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfone derivatives.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated benzodioxin derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science: The compound can be used in the synthesis of novel polymers and materials with specific electronic properties.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes due to its ability to interact with active sites.
Protein Binding: The compound can be used in studies involving protein-ligand interactions.
Medicine
Drug Development: The compound can be explored as a potential drug candidate for various diseases due to its unique pharmacophore.
Diagnostics: The compound can be used in the development of diagnostic agents for imaging and detection.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Manufacturing: The compound can be used in the production of pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(TETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE: Lacks the sulfone group in the thiophene ring.
5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXYLIC ACID: Contains a carboxylic acid group instead of an amide group.
Uniqueness
The presence of the sulfone group in the thiophene ring and the isoxazolecarboxamide moiety makes 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE unique compared to similar compounds
Propriétés
Formule moléculaire |
C16H16N2O6S |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1,1-dioxothiolan-3-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H16N2O6S/c19-16(17-11-3-6-25(20,21)9-11)12-8-14(24-18-12)10-1-2-13-15(7-10)23-5-4-22-13/h1-2,7-8,11H,3-6,9H2,(H,17,19) |
Clé InChI |
NSWNZHLZFYYTNV-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[1-(dimethylamino)cyclohexyl]methyl}-3-ethoxybenzamide](/img/structure/B11350720.png)
![N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11350731.png)
![2-(2,3-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide](/img/structure/B11350734.png)

![2-[(3-methoxyphenoxy)methyl]-5-nitro-1H-benzimidazole](/img/structure/B11350742.png)


![2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1-(propan-2-yl)-1H-benzimidazole](/img/structure/B11350755.png)
![Butyl 4-({[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate](/img/structure/B11350759.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-yl)phenyl]butanamide](/img/structure/B11350761.png)
![[4-(3-Chlorophenyl)piperazin-1-yl][5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B11350763.png)


![2-furyl-N-({1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide](/img/structure/B11350787.png)
